Stereochemistry-Dependent Activity: (+)-Enantiomer is Biologically Inert vs. (−)-Enantiomer as Potent PKC Activator
The (+)-enantiomer of 7-octylindolactam V is explicitly characterized and commercially supplied as an inactive stereoisomer for use as a negative experimental control, while the (−)-enantiomer binds PKC with high affinity (Ki = 1.75 ± 0.32 nM) and acts as a potent tumor promoter at nanomolar concentrations [1] . This stereochemical dichotomy has been documented since the earliest synthesis of both enantiomers, where only the levorotatory form exhibited PKC-activating and tumor-promoting activities comparable to teleocidin Bs [2].
| Evidence Dimension | Biological activity (PKC binding and tumor promotion) |
|---|---|
| Target Compound Data | (+)-7-Octylindolactam V: inactive; used as negative control |
| Comparator Or Baseline | (−)-7-Octylindolactam V: Ki = 1.75 ± 0.32 nM for PKC (competition with [³H]PDBu); active tumor promoter at nanomolar concentrations [1] |
| Quantified Difference | The (+)-enantiomer shows no detectable PKC activation; all measured biological activity resides exclusively in the (−)-enantiomer. |
| Conditions | [³H]PDBu competition binding assay using purified PKC; tumor promotion assays in mouse skin models [1] [2] |
Why This Matters
Procurement of the incorrect enantiomer yields a completely inert compound, making stereochemical verification the single most critical quality attribute for any experimental protocol involving 7-octylindolactam V.
- [1] Kazanietz MG, Areces LB, Bahador A, Mischak H, Goodnight J, Mushinski JF, Blumberg PM. Characterization of ligand and substrate specificity for the calcium-dependent and calcium-independent protein kinase C isozymes. Mol Pharmacol. 1993;44(2):298-307. PMID: 8355667. View Source
- [2] Nakagawa Y, Irie K, Nakamura Y, Ohigashi H, Hayashi H. Synthesis and biological activities of (-)-6-n-octyl-indolactam-V, a new potent analogue of the tumor promoter (-)-indolactam-V. Biosci Biotechnol Biochem. 1998;62(8):1568-73. PMID: 9757563. View Source
